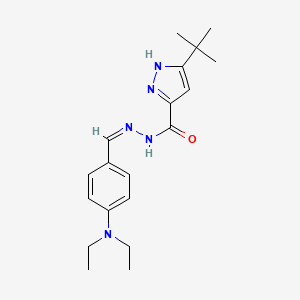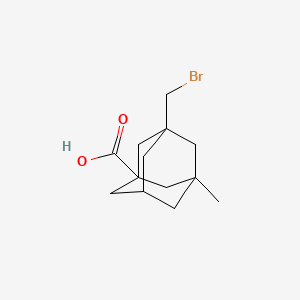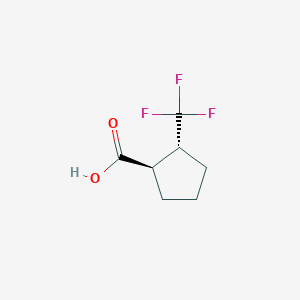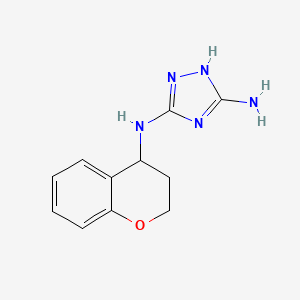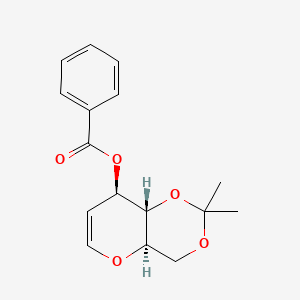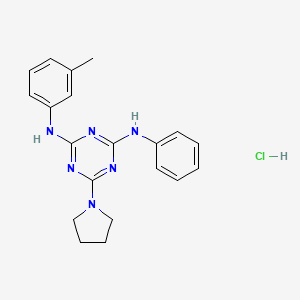
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H23ClN6 and its molecular weight is 382.9. The purity is usually 95%.
BenchChem offers high-quality N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science Applications
Polymer Synthesis and Properties : This compound and its derivatives have been utilized in the synthesis of novel polymers, offering enhanced thermal stability, solubility, and mechanical properties. Studies show that incorporating pyridine and triazine moieties into polymers can lead to materials with high glass transition temperatures and excellent thermal stabilities, making them suitable for high-performance applications (Chin‐Ping Yang & Jiun-Hung Lin, 1994; Xiao-Ling Liu et al., 2013) (Yang & Lin, 1994) (Liu et al., 2013).
Electrochemical Sensors : Derivatives of this compound have been explored for their potential in creating selective electrodes for metal ion detection, indicating their utility in environmental monitoring and analytical chemistry (A. Upadhyay et al., 2012) (Upadhyay et al., 2012).
Chemistry and Catalysis
- Synthetic Chemistry : Research has demonstrated the utility of triazine derivatives in facilitating the synthesis of complex molecules, including the development of new methodologies for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals (Zisheng Zheng et al., 2014) (Zheng et al., 2014).
Biomedical Research
Antimicrobial and Antitumor Activities : Certain derivatives have shown significant antimicrobial and antitumor activities, suggesting potential for development into new therapeutic agents. For example, novel Schiff bases exhibited promising antibacterial and antifungal properties, which could be leveraged in designing new drugs (Neelottama Kushwaha & C. Sharma, 2022) (Kushwaha & Sharma, 2022).
Drug Delivery Systems : Triazine derivatives have been studied for their potential in drug delivery applications, including the development of water-soluble compounds for cancer treatment. This indicates their versatility in biomedical engineering and pharmaceutical science (J. Mattsson et al., 2010) (Mattsson et al., 2010).
properties
IUPAC Name |
2-N-(3-methylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6.ClH/c1-15-8-7-11-17(14-15)22-19-23-18(21-16-9-3-2-4-10-16)24-20(25-19)26-12-5-6-13-26;/h2-4,7-11,14H,5-6,12-13H2,1H3,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBURIKJAKPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-phenyl-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)



![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
